molecular formula C8H7ClO2S B1608518 2-(3-Chlorophenylthio)acetic acid CAS No. 3996-38-1

2-(3-Chlorophenylthio)acetic acid

Cat. No. B1608518
Key on ui cas rn: 3996-38-1
M. Wt: 202.66 g/mol
InChI Key: QMOKVFCLFRLSTN-UHFFFAOYSA-N
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Patent
US05451607

Procedure details

To a solution of m-chlorothiophenoxyacetic acid (5.00 g, 24.7 mmol) in chlorobenzene (25 ml) was added phosphorous trichloride (2.90 ml) at room temperature, and the reaction was allowed to proceed with vigorous stirring at 100° C. for 2 hours. After cooling to room temperature, anhydrous aluminum chloride (3.70 g, 27.7 mmol) was added thereto, and the reaction was allowed to proceed at room temperature for 30 minutes, followed by stirring at 100° C. for 1.5 hours. After cooling to room temperature, the reaction mixture was poured into ice-water and separated with a separatory funnel. The aqueous layer was extracted with toluene (150 ml×2). The combined organic layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting residue was subjected to chromatography on silica gel to give 6-chloro-2,3-dihydro-benzothiofuran-3-one (2.83 g, 15.3 mmol; yield, 62%), m.p., 123.8° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[S:5][CH2:6][C:7](O)=[O:8].P(Cl)(Cl)Cl.[Cl-].[Al+3].[Cl-].[Cl-]>ClC1C=CC=CC=1>[Cl:1][C:2]1[CH:12]=[CH:11][C:10]2[C:7](=[O:8])[CH2:6][S:5][C:4]=2[CH:3]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C=C(SCC(=O)O)C=CC1
Name
Quantity
2.9 mL
Type
reactant
Smiles
P(Cl)(Cl)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
3.7 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring at 100° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
WAIT
Type
WAIT
Details
to proceed at room temperature for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
by stirring at 100° C. for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
separated with a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with toluene (150 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC2=C(C(CS2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15.3 mmol
AMOUNT: MASS 2.83 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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